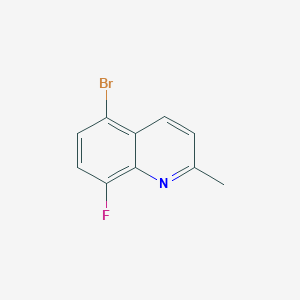

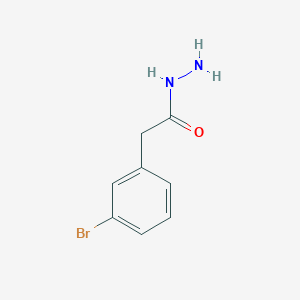

(3-溴苯基)乙酸肼

描述

“(3-Bromophenyl)acetic acid hydrazide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .

Synthesis Analysis

The synthesis of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, often involves the condensation of corresponding esters with hydrazine hydrate . The structure of the synthesized compounds can be confirmed by the use of FTIR, H1NMR, Mass-spectroscopy, and element analysis .Molecular Structure Analysis

The molecular formula of “(3-Bromophenyl)acetic acid hydrazide” is C8H9BrN2O . More detailed structural information can be obtained through spectroscopic methods .Chemical Reactions Analysis

The preparation of hydrazides, including “(3-Bromophenyl)acetic acid hydrazide”, involves preforming activated esters and/or amides followed by reaction with hydrazine .科学研究应用

Synthesis of Bioactive Molecules

(3-Bromophenyl)acetic acid hydrazide: serves as a versatile scaffold for constructing bioactive molecules, such as hydroxamic acids, which are crucial in medicinal chemistry for their role as enzyme inhibitors . These compounds are often used in the development of pharmaceuticals targeting cancer and inflammatory diseases.

Creation of Heterocyclic Compounds

This compound is instrumental in synthesizing heterocyclic compounds, which are the core structures for many drugs . The process involves cyclization reactions with various anhydrides, leading to the formation of six-membered rings like pyridazines and phthalazines, or five-membered rings such as pyrazoles.

Antifungal Applications

Derivatives of (3-Bromophenyl)acetic acid hydrazide have shown significant antifungal activity, particularly against S. sclerotiorum , a plant pathogen . This application is vital for agricultural chemistry, where controlling fungal infections can save crops and reduce economic losses.

Organic Synthesis Methodologies

The compound is used in organic synthesis, providing a pathway to various moieties like thioesters, esters, amides, and ketones . These functionalities are essential in creating complex organic molecules for materials science and chemical engineering applications.

Chemical Biology Research

In chemical biology, (3-Bromophenyl)acetic acid hydrazide is used to study protein interactions and modifications . Its reactivity allows for the labeling and tracking of biomolecules, aiding in the understanding of biological processes at the molecular level.

Development of Dyes and Pigments

The compound’s ability to undergo reactions leading to azo dyes is significant in developing new dyes and pigments . These dyes have applications in textile manufacturing and also in creating materials with specific optical properties for electronics and photonics.

作用机制

The mode of action of a specific hydrazide would depend on its structure and the functional groups it contains. In general, these compounds can interact with biological targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

The biochemical pathways affected by hydrazides can also vary widely. Some hydrazides have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the hydrazide, including its size, polarity, and stability. These factors can influence how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is ultimately excreted .

The result of the action of a hydrazide would depend on its specific target and mode of action. For example, an anticancer hydrazide might inhibit the proliferation of cancer cells, while an antimicrobial hydrazide might kill or inhibit the growth of bacteria .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of hydrazides. For example, certain hydrazides might be more effective or stable under acidic conditions, while others might prefer neutral or basic conditions .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVGCMFGKXFIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

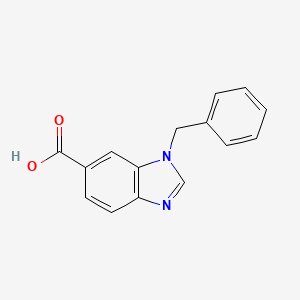

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

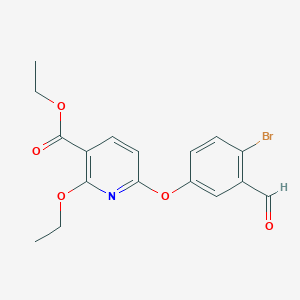

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)

![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)